

Yatein: A Comprehensive Technical Guide on its Discovery, History, and Therapeutic Potential

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Compound of Interest

Compound Name: Yatein

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Abstract

Yatein is a naturally occurring lignan, a class of secondary metabolites found in various plant species. First identified in the mid-20th century, it has garnered significant interest in the scientific community due to its biological activities, particularly its potential as an anticancer agent. As a precursor to the well-known chemotherapeutic drug podophyllotoxin, **yatein** itself exhibits potent antiproliferative effects by disrupting microtubule dynamics and inducing cell cycle arrest at the G2/M phase. This technical guide provides an in-depth overview of the discovery and history of **yatein**, its chemical properties, synthesis, and biological activities. Detailed experimental protocols for its isolation and the evaluation of its cytotoxic effects are also presented, along with a discussion of its mechanism of action, including its potential interaction with the Rho/ROCK signaling pathway. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Discovery and History

The history of **yatein** is intrinsically linked to the broader exploration of lignans, a diverse class of phenylpropanoid dimers. While the exact date of its first isolation is not definitively documented in a single seminal publication, early research on lignans from various botanical sources laid the groundwork for its identification.

One of the earliest comprehensive studies on lignans was conducted by Hartwell and colleagues. Although not specifically mentioning **yatein**, their extensive work on podophyllotoxin and related compounds from Podophyllum species in the 1940s and 1950s was pivotal in establishing the chemical nature and biological significance of this class of compounds.

Yatein was later identified as a constituent of various plants. For instance, it was isolated from the heartwood of Libocedrus yateensis and the leaves of Juniperus chinensis.[1] Its presence was also confirmed in Chamaecyparis obtusa (Cupressaceae), from which it was shown to possess antiviral activity.[2] More recently, **yatein** was isolated from the Chilean Cupressaceae Austrocedrus chilensis, and its potent antiproliferative activity against murine myeloma cells was characterized.[3][4]

Chemical Properties

Yatein is a dibenzylbutyrolactone lignan. Its chemical structure and properties are summarized in the table below.

Property	Value
Molecular Formula	C ₂₂ H ₂₄ O ₇
Molecular Weight	400.4 g/mol
IUPAC Name	(3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one
CAS Number	40456-50-6
Appearance	White to off-white solid
Solubility	Soluble in methanol, ethanol, DMSO, and other organic solvents.

Synthesis of Yatein

Yatein can be obtained through both biosynthetic pathways in plants and chemical synthesis in the laboratory.

Biosynthesis

The biosynthesis of **yatein** in plants, such as *Anthriscus sylvestris*, originates from the shikimate pathway, leading to the formation of phenylpropanoid units. The key precursor is matairesinol. From matairesinol, two independent branches can lead to the formation of **yatein**. One pathway proceeds via thujaplicatin, 5-methylthujaplicatin, and 4,5-dimethylthujaplicatin to yield **yatein**.^[5]



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Biosynthetic pathway of **Yatein** from the Shikimate pathway.

Chemical Synthesis

Several chemical synthesis routes for **yatein** have been developed. These often involve multi-step processes starting from readily available precursors. The specific details of these synthetic routes are beyond the scope of this guide but are well-documented in the organic chemistry literature.

Biological Activity and Mechanism of Action

Yatein has demonstrated significant biological activity, most notably its antiproliferative and antiviral effects.

Antiproliferative Activity

Yatein exhibits potent cytotoxic effects against various cancer cell lines.

- Murine Myeloma (P3X) Cells: Treatment of P3X cells with **yatein** resulted in a significant reduction in cell viability, with approximately 75% cell death observed at a concentration of 25 µg/mL after 24 hours of treatment.^{[3][4]}
- Human Lung Adenocarcinoma (A549 and CL1-5) Cells: **Yatein** induces G2/M phase cell cycle arrest in A549 and CL1-5 cells.

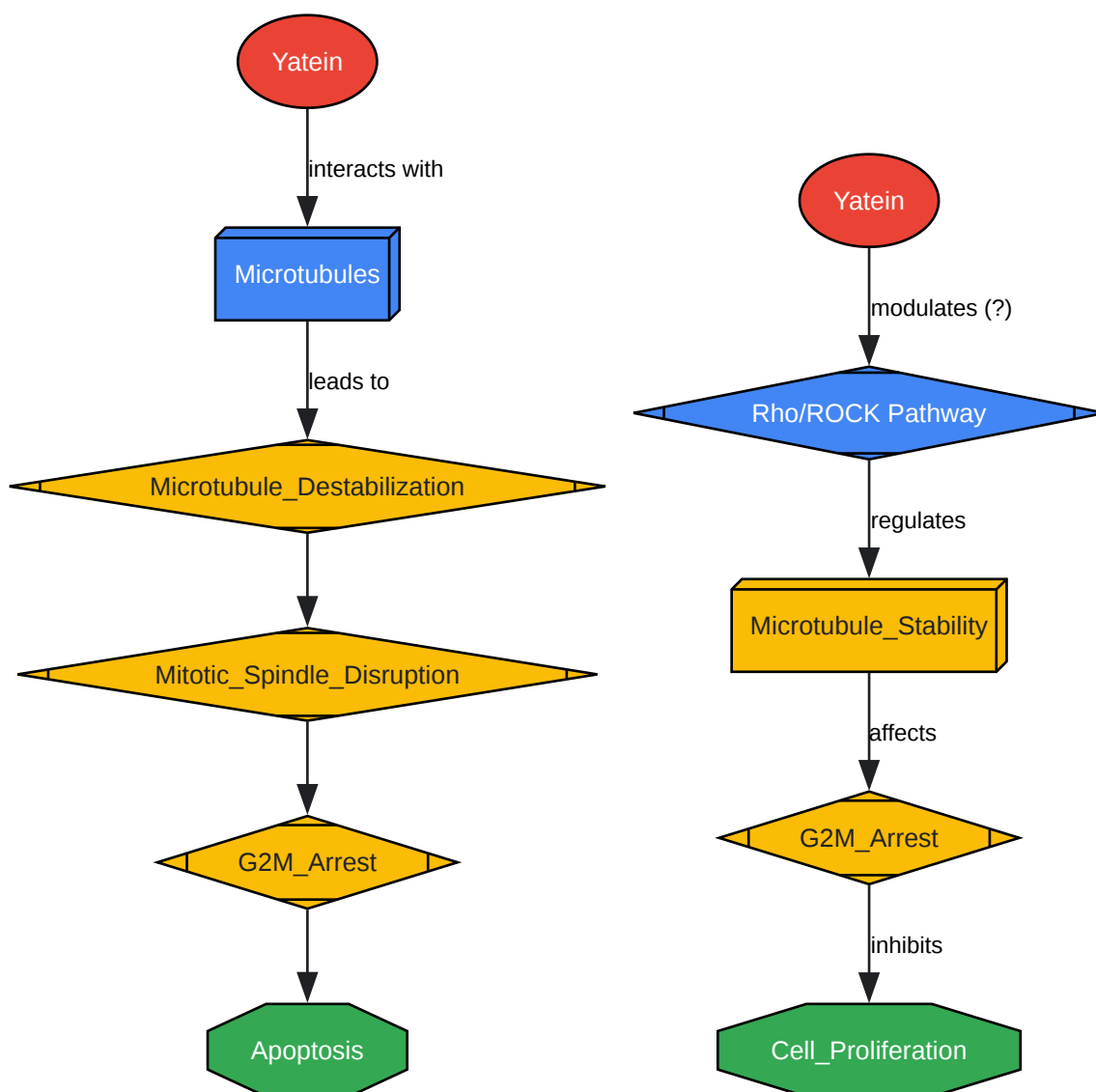
The table below summarizes the quantitative data on the antiproliferative activity of **yatein**.

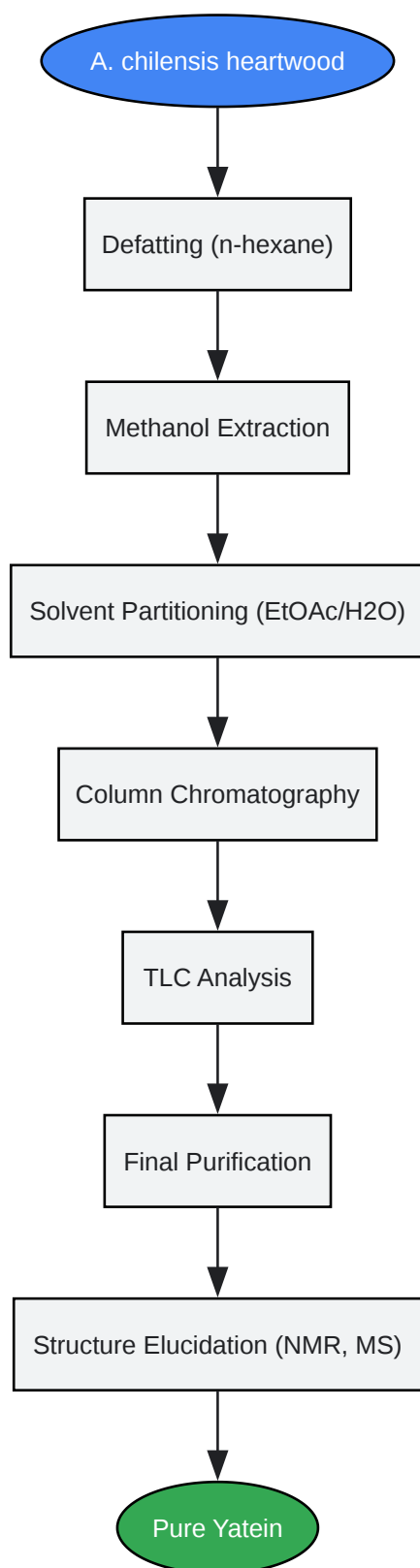
Cell Line	Concentration	Effect	Reference
P3X (Murine Myeloma)	25 µg/mL	~75% cell death after 24h	[3] [4]
A549 (Human Lung Adenocarcinoma)	10 µM	35% of cells in G2/M phase (vs. 15% in control)	
CL1-5 (Human Lung Adenocarcinoma)	10 µM	40% of cells in G2/M phase (vs. 18% in control)	

Mechanism of Action: Microtubule Destabilization and Cell Cycle Arrest

The primary mechanism underlying the antiproliferative activity of **yatein** is its ability to interfere with the microtubule network.[\[3\]](#) Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.

Yatein destabilizes microtubules, leading to a disruption of the mitotic spindle and subsequent arrest of the cell cycle at the G2/M transition. This prevents cancer cells from successfully completing mitosis and ultimately leads to apoptosis.





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